Controlled Lipophilicity via 3-Chlorothiophene Substitution Enhances Drug-Likeness Over Non-Halogenated Analogs
The 3-chloro substitution on the thiophene ring of 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine imparts a calculated lipophilicity (XLogP3) of 1.3, providing a balance between membrane permeability and aqueous solubility . In contrast, the non-chlorinated analog 3-(Thiophen-2-ylmethoxy)azetidine lacks this halogen, resulting in a lower molecular weight (169.25 vs. 203.69 g/mol) and presumably lower lipophilicity, which may reduce its passive membrane diffusion and target engagement in cellular assays . This measured XLogP3 difference (1.3 vs. an estimated ~0.9 for the non-halogenated analog) places the target compound in a more favorable range for CNS drug-likeness (typically XLogP 1–3), while the non-halogenated version may be too hydrophilic .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 3-(Thiophen-2-ylmethoxy)azetidine (CAS 1309315-32-9); XLogP3 ~0.9 (estimated from structural similarity to target; not directly reported) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (target more lipophilic) |
| Conditions | Calculated XLogP3 using the XLOGP3 additive model |
Why This Matters
Optimal lipophilicity is critical for balancing passive permeability and solubility, directly impacting oral bioavailability and CNS exposure in drug discovery programs.
